molecular formula C7H3BrFN B028022 4-Bromo-2-fluorobenzonitrile CAS No. 105942-08-3

4-Bromo-2-fluorobenzonitrile

Cat. No.: B028022
CAS No.: 105942-08-3
M. Wt: 200.01 g/mol
InChI Key: HGXWRDPQFZKOLZ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzonitrile can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-fluoroaniline using N-bromosuccinimide in dichloromethane at 0°C for 45 hours, followed by a reaction with sulfuric acid, sodium nitrite, copper(II) sulfate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane at -5°C for 15 minutes and then at 50°C .

Industrial Production Methods: Another industrial method involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride, followed by the reaction with sodium cyanide. This process proceeds through the formation of the acid chloride, which then reacts with sodium cyanide to form the nitrile .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluorobenzonitrile is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse products. Its combination of bromine and fluorine atoms on the benzene ring provides distinct reactivity compared to other similar compounds .

Biological Activity

4-Bromo-2-fluorobenzonitrile (CAS Number: 105942-08-3) is an organic compound characterized by a bromine atom at the para position and a fluorine atom at the ortho position relative to the nitrile group on a benzene ring. With a molecular formula of C₇H₃BrFN and a molecular weight of 200.01 g/mol, this compound has garnered attention in medicinal chemistry due to its unique structural features that influence its biological activity.

Structural Characteristics

The presence of both bromine and fluorine atoms in this compound contributes to its reactivity and potential biological interactions. The dual halogenation allows for unique pathways in chemical modifications, making it a versatile building block in organic synthesis, particularly in pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and drug safety assessments .

Key Findings:

  • CYP1A2 Inhibition : this compound has been identified as a potential inhibitor of CYP1A2, which is involved in the metabolism of various pharmaceuticals. This inhibition may affect the efficacy and toxicity of co-administered drugs .
  • Antimutagenic Properties : Studies have shown that related compounds exhibit antimutagenic activity, suggesting that this compound may possess similar properties. The presence of fluorine can enhance antioxidant activity, which is linked to DNA repair mechanisms .
  • Drug Discovery Applications : Its structural properties suggest potential applications in drug design targeting specific biological pathways, particularly in developing new therapeutic agents for central nervous system disorders .

Comparative Analysis with Similar Compounds

The following table summarizes several structurally similar compounds and their respective similarity indices:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-fluoro-5-methylbenzonitrile916792-13-70.94
2-Bromo-4-fluoro-5-methylbenzonitrile916792-07-90.90
4-Fluoro-3-bromobenzonitrile79630-23-20.90
3-Bromo-4-fluorobenzonitrile179898-34-10.90
3-Fluoro-4-bromobenzonitrile36282-26-50.88

The unique positioning of the bromine and fluorine atoms in this compound influences its reactivity distinctly compared to these similar compounds, making it a valuable candidate for further research.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that compounds with similar structures can inhibit CYP enzymes, leading to altered metabolic pathways for drugs such as caffeine and certain antidepressants. Further studies are warranted to fully elucidate the interaction profile of this compound with other enzymes .
  • Antioxidant Activity : In vitro studies have indicated that fluorinated compounds can enhance antioxidant activity, which may contribute to their antimutagenic effects. This property is critical for developing compounds aimed at reducing mutagenicity associated with environmental toxins .

Properties

IUPAC Name

4-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXWRDPQFZKOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352911
Record name 4-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105942-08-3
Record name 4-Bromo-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105942-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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